Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family This compound is characterized by its unique structure, which includes a fluorine atom, an ethyl ester group, and a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindanone and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-fluoroindanone is reacted with ethyl chloroformate in the presence of a base to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indane, indene, and other fluorinated indene derivatives.
Uniqueness: The presence of the fluorine atom and the ethyl ester group imparts unique chemical and biological properties to the compound, making it distinct from other indene derivatives.
Properties
CAS No. |
89445-52-3 |
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Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-2-16-12(15)10-5-7-3-4-8(13)6-9(7)11(10)14/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
ARAFWUJVRWOXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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